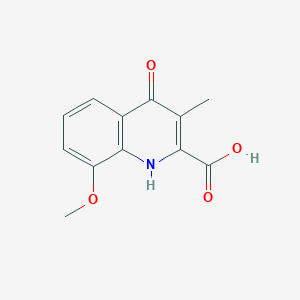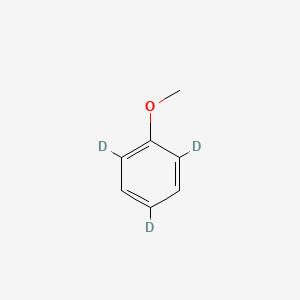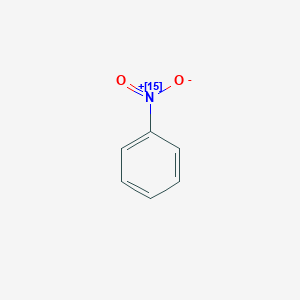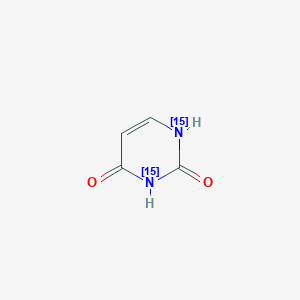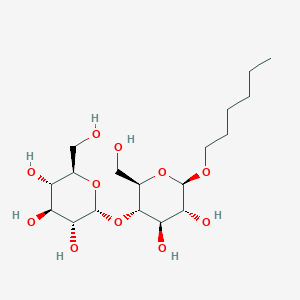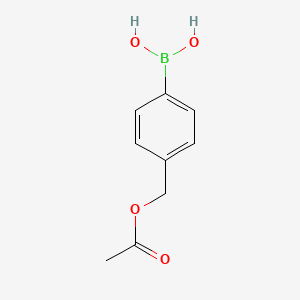
(4-(乙酰氧基甲基)苯基)硼酸
描述
(4-(Acetoxymethyl)phenyl)boronic acid is an organic compound with the molecular formula C9H11BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with an acetoxymethyl group.
科学研究应用
(4-(Acetoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of the compound (4-(Acetoxymethyl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (4-(Acetoxymethyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The (4-(Acetoxymethyl)phenyl)boronic acid is involved in the Suzuki–Miyaura coupling biochemical pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared These properties could potentially impact its bioavailability
Result of Action
The result of the action of (4-(Acetoxymethyl)phenyl)boronic acid is the formation of new carbon–carbon bonds . This occurs as a result of the Suzuki–Miyaura coupling reaction, which is facilitated by the compound’s interaction with the palladium (0) catalyst .
Action Environment
The action of (4-(Acetoxymethyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the compound is known to be generally environmentally benign . Additionally, the compound’s stability may be influenced by storage conditions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Acetoxymethyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with acetoxymethyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate boronate ester, which is subsequently hydrolyzed to yield the desired boronic acid .
Industrial Production Methods: Industrial production of (4-(Acetoxymethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: (4-(Acetoxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted phenylboronic acids.
相似化合物的比较
Phenylboronic acid: Lacks the acetoxymethyl group, making it less reactive in certain substitution reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of an acetoxymethyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: The trifluoromethyl group imparts unique electronic properties, making it useful in different synthetic applications.
Uniqueness: (4-(Acetoxymethyl)phenyl)boronic acid is unique due to its acetoxymethyl group, which enhances its reactivity and allows for specific applications in organic synthesis and medicinal chemistry that are not possible with other boronic acids .
属性
IUPAC Name |
[4-(acetyloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQABEOUQSYDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442055 | |
| Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326496-51-9 | |
| Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1365343.png)
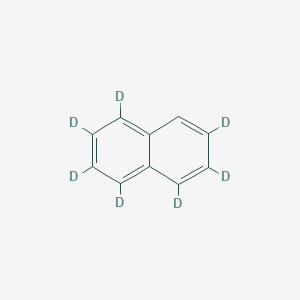
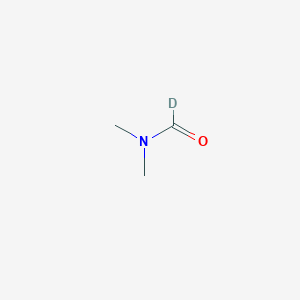
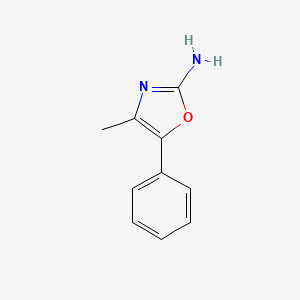
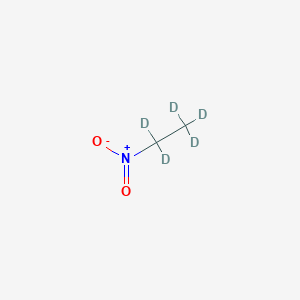
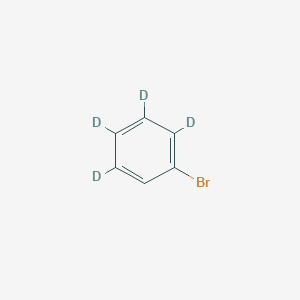
![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)
